N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide
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Overview
Description
N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that features a unique combination of pyrimidine, pyrazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with thiophene and subsequent functionalization to introduce the butanamide group. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide may be studied for its potential as a therapeutic agent. Its interactions with biological targets could lead to the discovery of new drugs or the improvement of existing ones.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it a candidate for treating various diseases, such as cancer, inflammation, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its unique structure might also make it useful in the design of catalysts or other functional materials.
Mechanism of Action
The mechanism of action of N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide include other pyrimidine, pyrazole, and thiophene derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets this compound apart is its unique combination of these three heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-2-20(18-10-5-3-6-11-18)26(34)29-24-16-22(23-14-9-15-35-23)31-32(24)27-28-21(17-25(33)30-27)19-12-7-4-8-13-19/h3-17,20H,2H2,1H3,(H,29,34)(H,28,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPCZJSQPYDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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